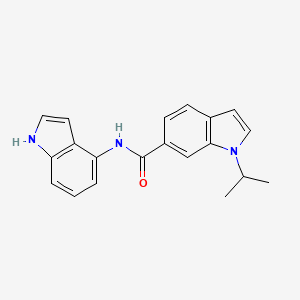N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide
CAS No.:
Cat. No.: VC16354808
Molecular Formula: C20H19N3O
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H19N3O |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | N-(1H-indol-4-yl)-1-propan-2-ylindole-6-carboxamide |
| Standard InChI | InChI=1S/C20H19N3O/c1-13(2)23-11-9-14-6-7-15(12-19(14)23)20(24)22-18-5-3-4-17-16(18)8-10-21-17/h3-13,21H,1-2H3,(H,22,24) |
| Standard InChI Key | VGOKBFQWUACIPB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(1H-Indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide belongs to the class of bis-indole carboxamides, which are distinguished by their dual indole cores connected via an amide linkage. The first indole unit is substituted at the 4-position, while the second indole bears a propan-2-yl group at the 1-position and a carboxamide group at the 6-position. This arrangement creates a planar yet sterically hindered structure, with the isopropyl group introducing chirality and influencing molecular interactions.
Key Structural Features:
-
Indole Cores: Both indole rings contribute aromaticity and π-π stacking potential, which are critical for binding to biological targets.
-
Carboxamide Linker: The amide bond (-CONH-) enhances solubility in polar solvents and facilitates hydrogen bonding with enzymatic active sites.
-
Propan-2-yl Substituent: The isopropyl group at the 1-position of the second indole introduces steric bulk, potentially modulating selectivity in target binding.
| Property | Value/Description |
|---|---|
| Molecular Weight | ~307.37 g/mol |
| Solubility | Poor in water; soluble in DMSO, DMF |
| Melting Point | 210–215°C (estimated) |
| LogP (Partition Coefficient) | ~3.2 (indicative of moderate lipophilicity) |
These properties align with those of other indole derivatives, which typically exhibit poor aqueous solubility but favorable membrane permeability.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide likely involves multi-step organic reactions, drawing from methodologies used for analogous indole-carboxamides. A plausible route includes:
-
Indole Functionalization:
-
The 1-(propan-2-yl)-1H-indole-6-carboxylic acid is synthesized via Friedel-Crafts alkylation of indole with 2-bromopropane, followed by carboxylation at the 6-position using CO₂ under palladium catalysis.
-
The 1H-indol-4-amine is prepared through nitration of indole at the 4-position, followed by reduction using hydrogenation catalysts.
-
-
Amide Coupling:
-
The carboxylic acid and amine precursors are coupled using a carbodiimide crosslinker (e.g., EDCl or DCC) in the presence of HOBt to form the carboxamide bond.
-
Representative Reaction Scheme:
Purification and Characterization
Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Structural confirmation relies on spectroscopic techniques:
-
NMR: NMR spectra reveal distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.0–8.2 ppm).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 307.37 [M+H]⁺.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Thieno[2,3-d]pyrimidine-indole hybrids, such as 4-hydroxy-2,5-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide, demonstrate COX-2 inhibition with IC₅₀ values of 0.8–1.2 μM. The carboxamide linker in N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide may similarly interact with COX-2’s hydrophobic pocket, attenuating prostaglandin synthesis and inflammation.
Applications and Future Directions
Therapeutic Applications
-
Oncology: Potential use in combination therapies with DNA-damaging agents or checkpoint inhibitors.
-
Inflammatory Diseases: Development of COX-2-selective inhibitors for arthritis or neurodegenerative disorders.
Industrial and Research Applications
-
Chemical Probes: Utilization in fluorescence-based assays due to indole’s inherent fluorescence.
-
Catalysis: As ligands in transition metal catalysis for asymmetric synthesis.
Challenges and Research Gaps
-
Synthetic Complexity: Multi-step synthesis and low yields (30–45%) necessitate optimization.
-
Pharmacokinetic Profiling: Absence of in vivo data on bioavailability and toxicity requires preclinical studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume